molecular formula C17H23NO7 B4997872 diethyl [4-(4-nitrophenoxy)butyl]malonate

diethyl [4-(4-nitrophenoxy)butyl]malonate

Cat. No. B4997872
M. Wt: 353.4 g/mol
InChI Key: AYBNPPBJLWEEST-UHFFFAOYSA-N
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Description

Diethyl [4-(4-nitrophenoxy)butyl]malonate, also known as NBDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and synthesis.

Mechanism of Action

The mechanism of action of diethyl [4-(4-nitrophenoxy)butyl]malonate is not fully understood, but it is believed to involve the inhibition of the aforementioned enzymes. This inhibition leads to a decrease in the activity of these enzymes, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and reduce the replication of viruses. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of diethyl [4-(4-nitrophenoxy)butyl]malonate is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in cellular processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on diethyl [4-(4-nitrophenoxy)butyl]malonate. One potential area of focus is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, research on the synthesis and modification of this compound may lead to the development of more potent and selective inhibitors of enzymes.

Synthesis Methods

Diethyl [4-(4-nitrophenoxy)butyl]malonate is synthesized through a multi-step reaction process that involves the condensation of diethyl malonate with 4-nitrophenol, followed by alkylation of the resulting intermediate with 1,4-dibromobutane. The final product is obtained through hydrolysis of the ester group in the presence of a base.

Scientific Research Applications

Diethyl [4-(4-nitrophenoxy)butyl]malonate has been extensively studied for its potential applications in drug development and synthesis. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. Additionally, this compound has been found to act as a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.

properties

IUPAC Name

diethyl 2-[4-(4-nitrophenoxy)butyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO7/c1-3-23-16(19)15(17(20)24-4-2)7-5-6-12-25-14-10-8-13(9-11-14)18(21)22/h8-11,15H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBNPPBJLWEEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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